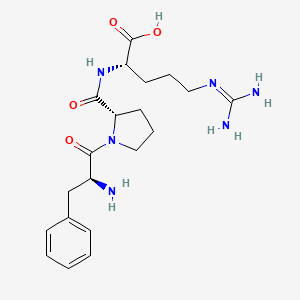

Phenylalanyl-prolyl-arginine

Übersicht

Beschreibung

Phenylalanyl-prolyl-arginine is a compound that has been evaluated as an alternative anticoagulant to lithium heparin for blood gas and whole-blood electrolyte analyses . It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

The synthesis of substituted d-phenylalanines, which could be a part of Phenylalanyl-prolyl-arginine, has been achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process is based on stereoselective oxidation and nonselective reduction .Chemical Reactions Analysis

While specific chemical reactions involving Phenylalanyl-prolyl-arginine are not mentioned in the sources, the synthesis process mentioned earlier involves amination and chemoenzymatic deracemization .Wissenschaftliche Forschungsanwendungen

1. Enzyme Assay Development

Phenylalanyl-prolyl-arginine, specifically in the form of L-Prolyl-L-phenylalanyl-L-arginine-alpha-naphthylester (Pro-Phe-Arg-NE), has been utilized in the development of sensitive assays for enzymes like kallikreins. This application is vital in clinical chemistry for detecting enzymes in human urine with high sensitivity. The use of Pro-Phe-Arg-NE enables the detection of minute concentrations of human urinary kallikrein, a significant advancement in enzyme assay methods (Hitomi, Niinobe, & Fujii, 1980).

2. Behavioral and Analgesic Studies

In neurobiological research, peptides like L-phenylalanyl-L-arginine have been investigated for their behavioral and analgesic effects when introduced into the central nervous system of mice. This research is crucial for understanding the central effects of specific peptides and their potential applications in neurological therapies or studies (Mrowiec, Plech, Siemion, & Herman, 1992).

3. Arginine Metabolism Studies

The role of arginine, a key component of phenylalanyl-prolyl-arginine, in various metabolic processes has been extensively studied. Arginine is known for its versatility in cellular functions, contributing to the synthesis of proteins, nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine. These studies highlight the importance of arginine in health and disease, providing insights into its metabolic pathways and regulatory mechanisms (Wu & Morris, 1998).

4. Protein Modification Research

Phenylglyoxal, a reagent used for the chemical modification of arginine residues in proteins, has been a subject of research in the context of understanding protein structures and functions. Studies involving the reaction of phenylglyoxal with arginine residues have contributed significantly to the field of protein chemistry, aiding in the elucidation of protein functions and interactions (Takahashi, 1968).

5. Peptide Synthesis Research

The synthesis of peptides containing phenylalanyl-prolyl-arginine, such as L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-seryl-L-phenylalanyl-L-arginine, has been a focus in peptide research. This research contributes to the development of novel peptides with potential therapeutic applications and helps in understanding peptide structures and functions (Boissonnas, Guttmann, & Jaquenoud, 1960).

6. Cancer Research

The role of arginine in tumor cell metabolism, particularly in the context of arginine auxotrophy in certain cancers, has been a significant area of research. Understanding the arginine dependence of tumor cells has led to potential therapeutic strategies involving arginine deprivation, offering new avenues in cancer treatment (Patil, Bhaumik, Babykutty, Banerjee, & Fukumura, 2016).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUPOKHATNSWCY-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylalanyl-prolyl-arginine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)